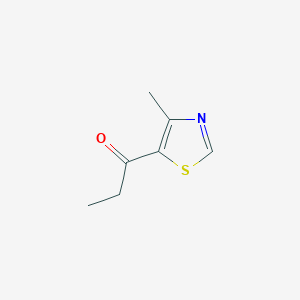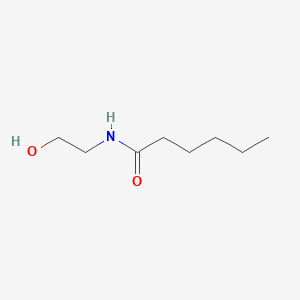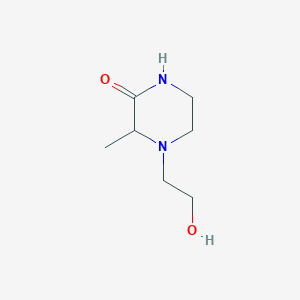![molecular formula C12H14BrNOS B13789332 6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is a heterocyclic compound that contains a benzene ring fused with an oxazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold(I) catalysts to facilitate the cycloisomerization of N-(2-alkynyl)aryl benzamides . The reaction conditions are generally mild, often carried out at room temperature in dichloromethane without the need for a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific solvents and temperatures to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce new functional groups like alkyl or halogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown activity in biological assays, particularly in inhibiting cell proliferation in breast cancer cell lines.
Medicine: Its potential as a drug candidate for treating diseases like cancer has been explored.
Industry: It may be used in the development of new materials with specific properties, such as heat resistance or electronic activity.
Mecanismo De Acción
The mechanism by which 6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer cells, it may inhibit key enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-ethoxy-1H-benzo[D][1,3]oxazin-4(2H)-one:
6-Bromo-2-methyl-4H-benzo[D][1,3]oxazin-4-one: A related compound with similar structural features.
6-Bromo-2,4,4-trimethyl-2,4-dihydro-1H-benzo[D][1,3]oxazine: A compound with a similar core structure but different substituents.
Uniqueness
6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is unique due to its specific substituents and the presence of a thione group, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14BrNOS |
|---|---|
Peso molecular |
300.22 g/mol |
Nombre IUPAC |
6-bromo-4,4-diethyl-1H-3,1-benzoxazine-2-thione |
InChI |
InChI=1S/C12H14BrNOS/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(16)15-12/h5-7H,3-4H2,1-2H3,(H,14,16) |
Clave InChI |
LXCLQMTXQUIIGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)Br)NC(=S)O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)


![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)





